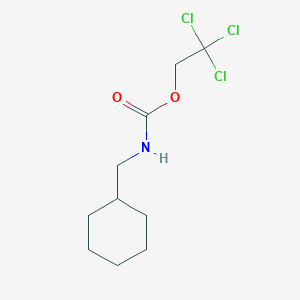
Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C10H9NO6 It is a derivative of benzoic acid, featuring functional groups such as an acetyl group, a hydroxyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate typically involves the nitration of methyl 3-methylbenzoate followed by acetylation and hydroxylation. The nitration process can be carried out using a mixture of nitric acid and acetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid.
Reduction: Zinc or tin in dilute hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Mechanism of Action
The mechanism of action of Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect oxidative stress pathways, inflammatory responses, and microbial growth by interfering with cellular processes.
Comparison with Similar Compounds
Methyl 2-hydroxy-3-nitrobenzoate: Similar structure but lacks the acetyl group.
Methyl 3-hydroxy-2-nitrobenzoate: Similar structure but with different positioning of functional groups.
Benzoic acid, 3-nitro-: Lacks the methyl ester and acetyl groups.
Uniqueness: Methyl 5-acetyl-2-hydroxy-3-nitrobenzoate is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
89586-15-2 |
|---|---|
Molecular Formula |
C10H9NO6 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
methyl 5-acetyl-2-hydroxy-3-nitrobenzoate |
InChI |
InChI=1S/C10H9NO6/c1-5(12)6-3-7(10(14)17-2)9(13)8(4-6)11(15)16/h3-4,13H,1-2H3 |
InChI Key |
BWVGSTMMFDZVBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


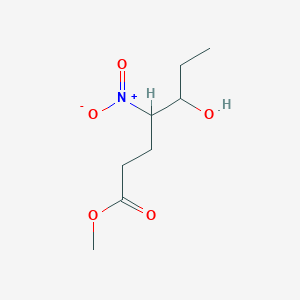
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)

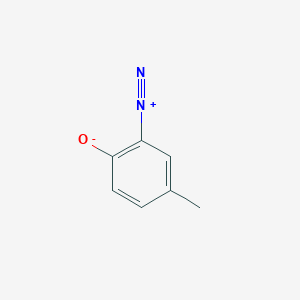

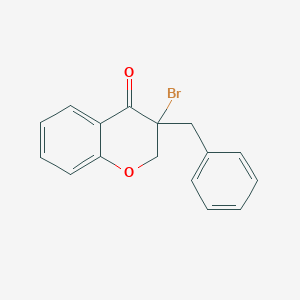
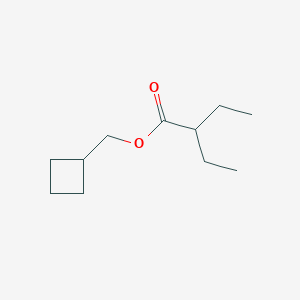
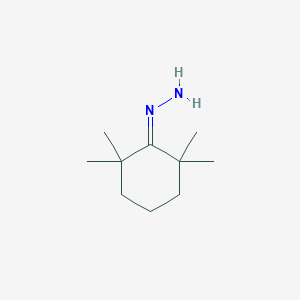
![2-Chloro-3-nitro-4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14390095.png)
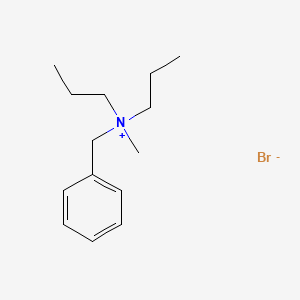
![6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14390116.png)
![6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390123.png)
![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)
